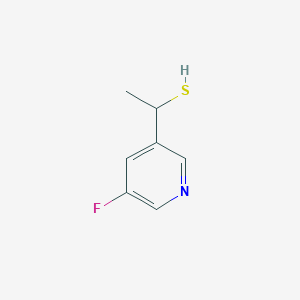

1-(5-Fluoropyridin-3-yl)ethane-1-thiol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H8FNS |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

1-(5-fluoropyridin-3-yl)ethanethiol |

InChI |

InChI=1S/C7H8FNS/c1-5(10)6-2-7(8)4-9-3-6/h2-5,10H,1H3 |

InChI Key |

IEGLZWCXOAUKPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=CN=C1)F)S |

Origin of Product |

United States |

Synthetic Methodologies for 1 5 Fluoropyridin 3 Yl Ethane 1 Thiol and Its Structural Analogs

Conventional Synthetic Routes to Pyridyl-Substituted Ethane (B1197151) Thiols

Conventional approaches to these structures typically involve a sequential construction, beginning with a functionalized pyridine (B92270) core, followed by the introduction of the ethyl side chain, and culminating in the formation of the thiol group.

Synthesis from Halogenated Pyridine Precursors

Halogenated pyridines, such as 3-bromo-5-fluoropyridine (B183902) or 3-iodo-5-fluoropyridine, are common and versatile starting materials for the synthesis of 3-substituted pyridines. The carbon-halogen bond provides a reactive handle for subsequent transformations, primarily through the formation of organometallic intermediates or through metal-catalyzed cross-coupling reactions.

A practical and widely used method for the synthesis of pyridine-3-thiols begins with substituted 3-iodopyridines. nuph.edu.ua This approach involves a two-step procedure that uses a sulfur donor, making it suitable for producing a variety of substituted pyridine-3-thiols with high purity and yield. nuph.edu.ua The initial step is often a coupling reaction, followed by hydrolysis to unmask the thiol group.

| Halogenated Pyridine | Reagents | Conditions | Product Type | Yield |

| 3-Iodopyridine | 1. Thiobenzoic acid, CuI, K2CO32. NaOH | 1. Dioxane, 80°C2. MeOH, rt | Pyridine-3-thiol | High |

| 3-Bromopyridine | 1. n-BuLi2. Sulfur3. H+ | 1. THF, -78°C2. -78°C to rt | Pyridine-3-thiol | Moderate |

| 3-Chloropyridine | 1. Mg, I2 (activator)2. S83. H+ | 1. THF, reflux | Pyridine-3-thiol | Variable |

Table 1: Representative reactions for the conversion of halogenated pyridines to pyridyl thiols. Yields are generalized from literature on analogous systems.

Carbon-Carbon Bond Formation Strategies Utilizing Organometallic Reagents

The introduction of the ethane group at the 3-position of the pyridine ring is a critical step that relies heavily on organometallic chemistry. The standard method involves converting a 3-halopyridine into an organometallic nucleophile, which then reacts with an appropriate two-carbon electrophile.

Grignard and Organolithium Reagents : Halogen-metal exchange (typically with n-butyllithium for bromo- or iodopyridines) or direct insertion of magnesium can generate the corresponding pyridyl-lithium or Grignard reagents. nih.gov These powerful nucleophiles readily react with electrophiles like acetaldehyde (B116499) to form the 1-(pyridin-3-yl)ethan-1-ol precursor. However, these reactions often require cryogenic temperatures to avoid side reactions. nih.gov

Organozinc Reagents : For substrates with sensitive functional groups, milder organozinc reagents are preferred. These can be prepared from 3-halopyridines and activated zinc (Rieke zinc) or through transmetalation from organolithium or Grignard intermediates. nih.gov Organozinc reagents exhibit greater functional group tolerance and can participate in Negishi cross-coupling reactions. nih.gov

| Pyridine Substrate | Organometallic Reagent | Electrophile | Intermediate Product |

| 3-Bromo-5-fluoropyridine | iPrMgCl·LiCl | Acetaldehyde | 1-(5-Fluoropyridin-3-yl)ethan-1-ol |

| 3-Iodo-5-fluoropyridine | n-BuLi | N,N-Dimethylacetamide | 1-(5-Fluoropyridin-3-yl)ethan-1-one |

| 3-Bromo-5-fluoropyridine | Zn, LiCl | Acetyl chloride (with Pd catalyst) | 1-(5-Fluoropyridin-3-yl)ethan-1-one |

Table 2: Examples of organometallic strategies for C-C bond formation to create the 1-(pyridin-3-yl)ethane skeleton.

Introduction of the Thiol Moiety via Nucleophilic Thiolation Reactions

The final step in many conventional syntheses is the introduction of the thiol group. This is most commonly achieved by converting the corresponding alcohol, 1-(5-fluoropyridin-3-yl)ethan-1-ol, into the target thiol.

One robust method is the Mitsunobu reaction, where the alcohol is treated with triphenylphosphine (B44618), a dialkyl azodicarboxylate (such as DEAD or DIAD), and a thiolating agent like thioacetic acid. The resulting thioacetate (B1230152) is then hydrolyzed under basic conditions (e.g., with sodium hydroxide (B78521) or ammonia (B1221849) in methanol) to yield the final thiol.

Alternatively, the alcohol can be converted to a good leaving group, such as a tosylate or mesylate, which is then displaced by a sulfur nucleophile. Common nucleophiles for this purpose include sodium hydrosulfide (B80085) (NaSH), thiourea (B124793) followed by hydrolysis, or sodium thiosulfate (B1220275) (as a Bunte salt). ias.ac.in The choice of reagent can depend on the substrate's sensitivity and the desired reaction conditions. ias.ac.in

| Thiolating Agent | Substrate Type | Conditions | Advantages | Disadvantages |

| Thioacetic Acid (Mitsunobu) | Alcohol | PPh3, DIAD, then NaOH/MeOH | Mild conditions, stereochemical inversion. | Stoichiometric phosphine (B1218219) oxide byproduct. |

| Thiourea | Alkyl Halide/Tosylate | 1. Heat2. NaOH (hydrolysis) | Inexpensive, stable reagent. | Requires two steps, sometimes harsh hydrolysis. ias.ac.in |

| Sodium Hydrosulfide (NaSH) | Alkyl Halide/Tosylate | Polar solvent (e.g., DMF, EtOH) | Direct, one-step displacement. | Can lead to disulfide formation via oxidation. |

| Thiobenzoic Acid | Iodide (with Cu catalyst) | CuI, Base (e.g., K2CO3) | High yield for aryl thiols. nuph.edu.ua | Requires metal catalyst and subsequent hydrolysis. nuph.edu.ua |

Table 3: A comparison of common nucleophilic thiolation reagents and methods.

Stereoselective Synthesis of the Chiral Thiol Center

Since the carbon atom attached to the sulfur in 1-(5-Fluoropyridin-3-yl)ethane-1-thiol is a stereocenter, controlling its absolute configuration is a significant objective in medicinal chemistry. This is achieved through asymmetric synthesis, which can be broadly divided into catalytic and auxiliary-controlled methods.

Asymmetric Catalysis in the Construction of Thiol-Bearing Stereocenters

Asymmetric catalysis offers an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of chiral 1-(pyridin-3-yl)ethane-1-thiols, the most common strategy involves the asymmetric reduction of a prochiral ketone precursor, 1-(5-fluoropyridin-3-yl)ethan-1-one.

Numerous catalytic systems, often based on ruthenium, rhodium, or iridium complexes with chiral ligands, are effective for this transformation. rsc.org For instance, Noyori-type asymmetric hydrogenation using a Ru(II)-chiral diphosphine-diamine complex can reduce pyridyl ketones to the corresponding alcohols with exceptionally high enantioselectivity (often >99% ee). The resulting chiral alcohol can then be converted to the chiral thiol, typically with inversion of stereochemistry, using the Mitsunobu reaction with thioacetic acid.

Direct catalytic asymmetric C-H functionalization or dearomatization of pyridines are emerging as powerful tools, potentially offering more direct routes to chiral pyridyl structures. nih.govchim.it For example, a chiral copper complex has been shown to catalyze the C-C bond-forming dearomatization of pyridines, which can then be re-aromatized to yield enantioenriched C4-functionalized pyridines. nih.gov

| Catalyst System | Reaction Type | Substrate Example | Enantiomeric Excess (ee%) |

| RuCl2[(R)-BINAP][(R)-DAIPEN] | Asymmetric Transfer Hydrogenation | Acetophenone derivative | >98% |

| Rh-catalyst with Chiral Diene | Asymmetric Carbometalation | Phenyl pyridine-1(2H)-carboxylate | 90-99% nih.gov |

| Chiral Brønsted Acid / Ir-photocatalyst | Enantioselective Minisci-type addition | Pyridine | 90-98% chim.it |

Table 4: Examples of asymmetric catalytic methods applicable to the synthesis of chiral precursors for pyridyl-substituted ethane thiols.

Diastereoselective Approaches Employing Chiral Auxiliaries

An alternative to asymmetric catalysis is the use of a chiral auxiliary. thieme-connect.com In this approach, a prochiral substrate is covalently bonded to an enantiomerically pure molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. scielo.org.mx The auxiliary creates a diastereomeric intermediate, and its steric and electronic properties favor the formation of one diastereomer over the other. After the key bond-forming step, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of this compound, a chiral auxiliary could be employed in several ways. For example, a chiral sulfinamide, such as Ellman's tert-butanesulfinamide, can be condensed with the precursor ketone to form a chiral N-sulfinyl ketimine. osi.lvnih.gov Diastereoselective reduction of this imine, followed by removal of the auxiliary, would yield a chiral amine, an analog of the target thiol. A similar strategy involving diastereoselective addition of a thiomethyl nucleophile to a sulfinyl imine derived from 3-formyl-5-fluoropyridine could also be envisioned.

| Chiral Auxiliary | Reaction Type | Diastereomeric Ratio (dr) |

| (R)-tert-Butanesulfinamide | Nucleophilic addition to imine | >95:5 nih.gov |

| Evans Oxazolidinone | Aldol Addition / Alkylation | >98:2 scielo.org.mx |

| SAMP/RAMP Hydrazone | Alkylation of α-carbon | >95:5 |

Table 5: Common chiral auxiliaries and their typical performance in directing stereoselective reactions.

Enantioselective Reductions and Additions Leading to this compound

The synthesis of enantiomerically pure this compound hinges on the effective creation of the stereocenter at the C1 position of the ethane group. A primary and well-established strategy involves the asymmetric reduction of the corresponding prochiral ketone, 1-(5-fluoropyridin-3-yl)ethan-1-one.

One of the most reliable methods for this transformation is the Corey-Bakshi-Shibata (CBS) reduction. nrochemistry.comwikipedia.org This technique utilizes a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of the ketone with a borane (B79455) source, such as borane-tetrahydrofuran (B86392) (BH₃•THF) or borane dimethyl sulfide (B99878) (BMS). wikipedia.orgchem-station.com The mechanism involves the coordination of the borane to the nitrogen atom of the CBS catalyst, which then coordinates to the ketone in a sterically controlled manner. This directs the hydride transfer from the borane to one face of the carbonyl group, yielding the chiral secondary alcohol with high levels of enantioselectivity. nrochemistry.comyoutube.com The predictability and high enantiomeric excess (ee) achievable make the CBS reduction a powerful tool for accessing the chiral alcohol precursor, (R)- or (S)-1-(5-fluoropyridin-3-yl)ethan-1-ol. chem-station.comorganic-chemistry.org

Table 1: CBS Reduction of Prochiral Ketones

| Catalyst Component | Borane Source | Typical Conditions | Enantioselectivity (ee) |

| (S)-Me-CBS | BH₃•THF | THF, -20°C to RT | Typically >90% |

| (R)-Bu-CBS | BH₃•DMS | Toluene, 0°C | Typically >90% |

| Proline-derived Oxazaborolidine | Catecholborane | CH₂Cl₂, -78°C | Often >95% |

Once the chiral alcohol is obtained, it must be converted to the corresponding thiol. This conversion needs to proceed with a defined stereochemical outcome. A common method is the Mitsunobu reaction, where the alcohol is reacted with a thiolating agent like thioacetic acid in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate such as diethyl azodicarboxylate (DEAD). This reaction typically proceeds with a complete inversion of configuration at the stereocenter. google.com Subsequent hydrolysis of the resulting thioacetate intermediate yields the desired chiral thiol.

Alternatively, the alcohol can be converted to a good leaving group, such as a tosylate or mesylate. Subsequent nucleophilic substitution with a sulfur nucleophile, like sodium hydrosulfide (NaSH) or potassium thioacetate, also proceeds via an Sₙ2 mechanism, resulting in inversion of configuration to afford the target thiol. researchgate.net

Advanced Synthetic Techniques for Fluorinated Pyridine Thiol Derivatives

Modern organic synthesis seeks novel and efficient methods for constructing complex molecules. For fluorinated pyridine thiols, several advanced techniques offer potential advantages over classical methods in terms of efficiency, atom economy, and the ability to introduce molecular complexity.

The photochemical thiol-ene reaction is a powerful "click chemistry" process that involves the radical-initiated addition of a thiol to an alkene (an "ene"). wikipedia.orgvander-lingen.nl This reaction can be initiated by UV light, often with a photoinitiator, and proceeds rapidly under mild conditions with high atom economy. vander-lingen.nl

To synthesize this compound, this methodology could be adapted by starting with 5-fluoro-3-vinylpyridine as the "ene" substrate. The photochemical reaction with a suitable thiolating agent, such as thioacetic acid (AcSH), would proceed via an anti-Markovnikov addition of the thiyl radical across the double bond. wikipedia.org This would form the thioacetate precursor, S-(2-(5-fluoropyridin-3-yl)ethyl) ethanethioate. Subsequent hydrolysis would be required to yield the corresponding primary thiol, 2-(5-fluoropyridin-3-yl)ethane-1-thiol, rather than the target secondary thiol. Direct synthesis of the secondary thiol via this route is not straightforward, as it would require a Markovnikov-selective radical addition, which is not the typical outcome of the thiol-ene reaction.

Transition metal catalysis, particularly with palladium and copper, has become an indispensable tool for forming carbon-sulfur (C-S) bonds. nih.gov These cross-coupling reactions typically unite an aryl or heteroaryl halide with a thiol or a thiol surrogate. nih.govchemscene.com

For the synthesis of derivatives related to this compound, a common strategy would involve the coupling of a 3-halo-5-fluoropyridine (e.g., 3-bromo-5-fluoropyridine or 3-iodo-5-fluoropyridine) with a suitable sulfur-containing coupling partner. For example, a palladium-catalyzed reaction (such as a Buchwald-Hartwig amination analogue for thiols) could couple the halopyridine with an equivalent of ethane-1-thiolate to form an ethylthioether. While this directly forms a C-S bond at the pyridine ring, it leads to a thioether rather than the target thiol.

A more direct approach to pyridine thiols involves coupling the halopyridine with a protected thiol equivalent or a reagent that delivers the thiol group. Copper-catalyzed methods have proven effective for the synthesis of aryl thiols from aryl iodides using reagents like thiobenzoic acid, followed by hydrolysis. researchgate.net This approach could be applied to 3-iodo-5-fluoropyridine to generate 5-fluoropyridine-3-thiol, which could then be elaborated to the final target molecule through subsequent alkylation reactions.

Table 2: Examples of Metal-Catalyzed C-S Coupling Conditions

| Catalyst/Metal | Ligand | Sulfur Source | Base | Solvent |

| Pd₂(dba)₃ | Xantphos | R-SH | Cs₂CO₃ | Toluene |

| CuI | Neocuproine | R-SH | K₃PO₄ | Dioxane |

| NiCl₂(dppp) | - | Ar-SH | NaOtBu | DMF |

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. baranlab.org Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly well-known for their ability to rapidly generate libraries of complex molecules. researchgate.netnih.gov

A standard Ugi four-component reaction (U-4CR) combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative. thieme-connect.de Adapting this reaction for the direct synthesis of this compound is challenging but conceivable through innovative design. One might envision a modified Ugi reaction where a thioacid replaces the carboxylic acid component. Reacting 5-fluoro-3-formylpyridine (aldehyde), a simple amine (e.g., ammonia), a thioacid (e.g., thioformic acid), and an isocyanide could potentially lead to a complex adduct containing the desired fluoropyridyl and sulfur moieties, which might then be converted to the target thiol through subsequent transformations. However, such a direct application is non-trivial and would require significant methodological development. chemistryforsustainability.org

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes through measures like waste reduction, elimination of hazardous solvents, and use of renewable resources. pnas.org

Performing reactions in water or without any solvent are key tenets of green chemistry. pnas.org Many organic reactions, including acylations and some MCRs, can be performed under solvent-free conditions, often with benefits such as reduced waste, lower costs, and sometimes faster reaction rates. thieme-connect.dejmchemsci.com For the synthesis of this compound, the conversion of the precursor alcohol to a thioester via acylation with thioacetic anhydride (B1165640) could potentially be achieved under solvent-free conditions, possibly catalyzed by a solid acid or base. researchgate.netjmchemsci.com

The use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. While many organometallic catalysts are sensitive to water, the development of water-soluble ligands and catalyst systems has enabled transition metal-catalyzed cross-coupling reactions in aqueous media. A C-S bond-forming coupling reaction to build the fluorinated pyridine thiol scaffold could potentially be designed to work in water, significantly improving the sustainability of the process. Furthermore, electrochemical methods for C-S bond formation, which use electrons as a "traceless" reagent, represent another promising green approach, minimizing the need for chemical oxidants or reductants. researchgate.netchemrxiv.org

Catalytic Processes for Enhanced Efficiency

The drive for more sustainable and efficient chemical manufacturing has spurred the development of catalytic methods for the synthesis of complex molecules like this compound. These processes offer advantages over stoichiometric methods, including milder reaction conditions, lower waste generation, and the potential for asymmetric induction, which is crucial for producing enantiomerically pure compounds.

A key precursor for the synthesis of the target thiol is the corresponding ketone, 1-(5-Fluoropyridin-3-yl)ethanone. While the direct synthesis of this specific ketone is not extensively detailed in publicly available literature, the synthesis of analogous compounds, such as 1-(5-bromo-3-fluoropyridin-2-yl)ethanone, has been reported. This synthesis involves the reaction of a pyridyl nitrile with a Grignard reagent, followed by acidic workup, achieving a high yield. This suggests a viable pathway to the required ketone precursor.

Once the ketone is obtained, the crucial step is the catalytic conversion of the carbonyl group to a thiol group. Several catalytic strategies can be envisioned for this transformation, drawing from established methodologies for the synthesis of thiols and thioethers from ketones and alcohols.

Transition Metal-Catalyzed Thiolation of Ketone Derivatives:

One promising avenue involves the catalytic thiolation of the corresponding ketone. While direct catalytic conversion of a ketone to a thiol is challenging, multi-step catalytic processes can be employed. For instance, the ketone can first be reduced to the corresponding alcohol, 1-(5-Fluoropyridin-3-yl)ethanol. This alcohol can then undergo a copper-catalyzed thioetherification with a suitable thiol source. This C-S bond formation protocol often utilizes a Lewis acid catalyst like Cu(OTf)₂ and proceeds under mild conditions, tolerating a variety of functional groups. The reaction is believed to proceed through a Lewis-acid-mediated SN1-type nucleophilic attack of a carbocation formed in situ from the benzylic-type alcohol.

Another approach is the palladium- or nickel-catalyzed decarbonylative C-S coupling of a thioester derivative of the corresponding carboxylic acid. This method allows for the formation of thioethers from readily available starting materials.

Asymmetric Catalytic Synthesis for Chiral Thiols:

Given that this compound possesses a chiral center, the development of catalytic asymmetric methods for its synthesis is of high importance. This can be achieved through several strategies:

Asymmetric Reduction of the Ketone: The precursor ketone, 1-(5-Fluoropyridin-3-yl)ethanone, can be subjected to catalytic asymmetric reduction to yield the chiral alcohol, (R)- or (S)-1-(5-Fluoropyridin-3-yl)ethanol, with high enantioselectivity. A variety of catalysts, including those based on ruthenium, rhodium, and iridium with chiral ligands, are known to be effective for the asymmetric reduction of ketones. Organocatalysts, such as those derived from oxazaborolidines, have also been successfully employed for this purpose. The resulting chiral alcohol can then be converted to the thiol, potentially with retention of stereochemistry, through a subsequent catalytic thiolation step.

Catalytic Asymmetric Thiolation: More direct approaches involve the catalytic asymmetric addition of a thiol to an intermediate derived from the ketone. While direct catalytic asymmetric thiolation of ketones is not a widely established method, related transformations provide a basis for future development. For instance, the catalytic asymmetric addition of thiols to other prochiral electrophiles is an active area of research.

The efficiency of these catalytic processes can be influenced by several factors, including the choice of catalyst, ligand, solvent, and reaction conditions. The table below summarizes hypothetical catalytic data for the key steps, based on typical results for similar transformations reported in the literature.

| Step | Catalyst System | Substrate | Product | Yield (%) | ee (%) |

| Asymmetric Ketone Reduction | RuCl₂(R-BINAP) / H₂ | 1-(5-Fluoropyridin-3-yl)ethanone | (R)-1-(5-Fluoropyridin-3-yl)ethanol | >95 | >98 |

| Catalytic Thioetherification | Cu(OTf)₂ | (R)-1-(5-Fluoropyridin-3-yl)ethanol | (R)-1-(5-Fluoropyridin-3-yl)ethyl thioether | 80-90 | >98 |

| Asymmetric Rearrangement (analog) | [(Rp,S)-COP-Cl]₂ | O-allyl carbamothioate derivative | Branched S-allyl carbamothioate | >90 | >95 |

Chemical Reactivity and Mechanistic Investigations of 1 5 Fluoropyridin 3 Yl Ethane 1 Thiol Systems

Reactivity Profiles of the Thiol Group

The thiol (-SH) group is known for its distinct reactivity, primarily influenced by the nucleophilicity of sulfur and the relative weakness of the S-H bond.

Nucleophilic Additions and Substitutions Involving the Thiol Moiety

Thiols, and particularly their conjugate bases, thiolates (RS⁻), are excellent nucleophiles. chemistrysteps.com The sulfur atom's large size and polarizability make it a soft nucleophile that participates readily in a variety of reactions.

Substitution Reactions: The thiolate anion, readily formed by deprotonating the thiol with a mild base, is expected to be a potent nucleophile in S_N2 reactions with alkyl halides to form thioethers (sulfides). chemistrysteps.com

Michael Additions: Thiols are well-known to undergo conjugate (Michael) addition to α,β-unsaturated carbonyl compounds, a process often referred to as a thiol-Michael addition. rsc.org This reaction can be catalyzed by either a base or a nucleophile and is highly efficient. rsc.org Similarly, thiols can add to activated alkynes in what is known as a thiol-yne reaction, which can proceed via either a radical or a nucleophilic pathway. acs.org

| Reaction Type | Expected Product with Electrophile | Catalyst/Conditions |

| S_N2 Substitution | Thioether (Sulfide) | Base (e.g., NaH, K₂CO₃) |

| Michael Addition | Thioether Adduct | Base or Nucleophile (e.g., Et₃N) |

Radical Transformations and Thiol-Mediated Chain Reactions

The S-H bond in thiols is significantly weaker than the O-H bond in alcohols, making it susceptible to homolytic cleavage to form a thiyl radical (RS•). chemistrysteps.com These radicals are key intermediates in various transformations.

Formation: Thiyl radicals can be generated by hydrogen atom abstraction using a radical initiator or through photolysis. mdpi.comlibretexts.org

Thiol-Ene Reactions: A characteristic reaction of thiyl radicals is their addition to carbon-carbon double bonds (alkenes). mdpi.comlibretexts.org This process is often a chain reaction where the initial thiyl radical adds to an alkene, creating a carbon-centered radical which then abstracts a hydrogen from another thiol molecule, propagating the chain. researchgate.net

Other Radical Reactions: Thiyl radicals can engage in a wide array of other reactions, including hydrogen atom transfer (HAT), electron transfer, and addition/elimination processes. nih.gov The specific pathway depends on the reaction conditions and the structure of the substrates involved. nih.gov

Oxidation Chemistry of Sulfur: Formation of Sulfides, Sulfoxides, and Sulfones

The sulfur atom in a thiol exists in its lowest oxidation state and can be readily oxidized. The oxidation of thiols can lead to a range of products depending on the strength of the oxidizing agent and the reaction conditions. nih.gov

Disulfide Formation: Mild oxidizing agents, or even atmospheric oxygen, can oxidize thiols to disulfides (RS-SR). This oxidative coupling is a common and characteristic reaction of thiols. nih.govlibretexts.org

Formation of Sulfoxides and Sulfones: While direct oxidation of thiols to higher oxidation states is possible, it is more common to first form a sulfide (B99878) (thioether) via alkylation, as described in section 3.1.1. The resulting sulfide can then be selectively oxidized. A single equivalent of an oxidant like hydrogen peroxide (H₂O₂) or a peroxy acid (e.g., m-CPBA) typically yields a sulfoxide (B87167) (R-S(=O)-R'). Using a stronger oxidant or excess of the oxidizing agent leads to the formation of a sulfone (R-S(=O)₂-R'). chemistrysteps.com

| Sulfur Compound | Oxidation State | Typical Oxidizing Agent |

| Thiol | -2 | I₂, H₂O₂, O₂ (forms disulfide) |

| Sulfide | -2 | m-CPBA, H₂O₂ (1 eq.) (forms sulfoxide) |

| Sulfoxide | 0 | m-CPBA, H₂O₂ (excess) (forms sulfone) |

| Sulfone | +2 | - |

Reactivity of the Fluoropyridine Ring

The pyridine (B92270) ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This inherent electronic nature, combined with the presence of a fluorine atom, dictates its reactivity towards both electrophiles and nucleophiles.

Electrophilic Aromatic Functionalization of the Pyridine Nucleus

Electrophilic aromatic substitution on pyridine is generally difficult due to the deactivating effect of the ring nitrogen, which also becomes protonated under the acidic conditions often used for these reactions. When the reaction does occur, substitution is typically directed to the 3- and 5-positions. In the case of 1-(5-Fluoropyridin-3-yl)ethane-1-thiol, the ring is already substituted at these positions. Electrophilic attack would be highly disfavored at the 2-, 4-, and 6-positions, which are more electron-deficient. Reagents like Selectfluor® are used for electrophilic fluorination, but this typically involves adding fluorine to a pre-existing ring system, not substituting a hydrogen on an already fluorinated pyridine. nih.govwikipedia.org

Nucleophilic Aromatic Substitution on the Fluoropyridine Moiety

Nucleophilic aromatic substitution (S_NAr) is a key reaction for electron-deficient aromatic rings, such as pyridine. acs.orgnih.gov The reaction is facilitated by the presence of good leaving groups and electron-withdrawing substituents.

Positional Reactivity: In halopyridines, S_NAr occurs readily when the halogen is at the 2- or 4-position relative to the ring nitrogen. This is because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom. youtube.comquimicaorganica.org

Unreactivity of 3-Halopyridines: Conversely, 3-halopyridines are generally unreactive towards S_NAr. youtube.comquimicaorganica.org In the case of attack at the 3-position, the resulting negative charge cannot be delocalized onto the ring nitrogen, making the intermediate significantly less stable. youtube.com

Directed C-H Functionalization Strategies on the Pyridine Ring

Directed C-H functionalization is a powerful strategy in organic synthesis that utilizes a directing group to selectively activate a specific C-H bond for transformation. In the context of this compound, the thiol group or a derivative could potentially act as a directing group. However, without experimental studies, it is impossible to determine which C-H bonds on the pyridine ring (positions 2, 4, or 6) would be targeted, under what reaction conditions (catalyst, oxidant, solvent), and with what efficiency. Research in this area would involve screening various transition-metal catalysts (e.g., Palladium, Rhodium, Ruthenium) and ligands to achieve regioselective functionalization.

Detailed Mechanistic Pathways of Key Transformations

Understanding the mechanistic pathways of chemical reactions is fundamental to optimizing reaction conditions and predicting outcomes. This requires a combination of experimental and computational methods.

Elucidation of Reaction Intermediates via Spectroscopic and Computational Methods

The identification of reaction intermediates is crucial for confirming a proposed reaction mechanism. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are typically employed to detect and characterize these transient species. For a compound like this compound, this would involve in-situ monitoring of reactions or attempts to isolate and characterize key intermediates. Computational methods, such as Density Functional Theory (DFT), can be used to model the structures and energies of potential intermediates, providing valuable insights that complement experimental data. Currently, no such spectroscopic or computational studies have been published for this specific thiol.

Transition State Characterization and Reaction Coordinate Analysis

The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the rate of a chemical reaction. Characterizing the transition state is a complex task that heavily relies on computational chemistry. Methods such as DFT are used to locate and calculate the energy of transition state structures. A reaction coordinate analysis maps the energy of the system as it progresses from reactants to products, providing a detailed picture of the energy landscape of the reaction. For any C-H functionalization or other transformation of this compound, this analysis would be essential for a deep mechanistic understanding, but the necessary computational studies have not been performed.

Influence of Electronic and Steric Effects on Reaction Selectivity

The selectivity of a chemical reaction (chemo-, regio-, and stereoselectivity) is governed by a combination of electronic and steric effects. In this compound, the fluorine atom exerts a strong electron-withdrawing inductive effect, while the pyridine nitrogen also influences the electron distribution in the ring. The ethylthiol group has its own electronic and steric properties. The interplay of these factors would dictate the reactivity and selectivity of the molecule in various transformations. A quantitative analysis of these effects often involves Hammett plots or similar linear free-energy relationships, as well as computational approaches like Natural Bond Orbital (NBO) analysis. Without experimental data or computational models for this specific compound, any discussion of these effects would be purely hypothetical.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 5 Fluoropyridin 3 Yl Ethane 1 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 1-(5-fluoropyridin-3-yl)ethane-1-thiol, a combination of one-dimensional and two-dimensional NMR experiments provides a detailed map of its carbon and proton framework, as well as insights into the electronic environment of the fluorine substituent.

Proton (¹H) NMR for Characterizing Alkyl and Aromatic Environments

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons of the ethylthiol group and the fluoropyridine ring. The aliphatic protons of the ethyl group will appear as a quartet and a doublet. The methine proton (CH) adjacent to the sulfur atom is anticipated to resonate as a quartet due to coupling with the neighboring methyl protons. The methyl protons (CH₃) will, in turn, appear as a doublet, coupled to the methine proton. The thiol proton (SH) typically presents as a broad singlet, and its chemical shift can be concentration-dependent.

The aromatic region will show signals for the three protons on the fluoropyridine ring. The fluorine atom at the C5 position significantly influences the chemical shifts and coupling patterns of the adjacent protons. The proton at C2 is expected to be the most downfield, appearing as a doublet. The proton at C6 will likely appear as a doublet of doublets due to coupling with both the C4 proton and the fluorine atom. The proton at C4 is also expected to be a doublet of doublets, showing coupling to the C6 proton and the fluorine atom.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 (pyridine) | 8.40 - 8.60 | d | ~2.5 |

| H-4 (pyridine) | 7.80 - 8.00 | dd | ~8.5, 2.5 |

| H-6 (pyridine) | 8.20 - 8.40 | d | ~2.8 |

| CH (ethanethiol) | 4.10 - 4.30 | q | ~7.0 |

| CH₃ (ethanethiol) | 1.60 - 1.80 | d | ~7.0 |

| SH (thiol) | 1.50 - 2.50 | br s | - |

Predicted ¹H NMR Data for this compound

Carbon (¹³C) NMR for Carbon Skeleton and Functional Group Assignment

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum of this compound is expected to show five distinct signals for the pyridine (B92270) ring carbons and two signals for the ethylthiol carbons. The carbon atom bonded to the fluorine (C5) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the other pyridine carbons will also be influenced by the fluorine substituent. The carbons of the ethylthiol group will appear in the aliphatic region of the spectrum.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constant (J, Hz) |

| C-2 (pyridine) | 145 - 150 | - |

| C-3 (pyridine) | 135 - 140 | - |

| C-4 (pyridine) | 120 - 125 | - |

| C-5 (pyridine) | 155 - 160 | ¹JCF ≈ 240-260 |

| C-6 (pyridine) | 140 - 145 | - |

| CH (ethanethiol) | 30 - 35 | - |

| CH₃ (ethanethiol) | 20 - 25 | - |

Predicted ¹³C NMR Data for this compound

Fluorine (¹⁹F) NMR for Probing the Electronic Environment of Fluorine

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at the C5 position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. This signal will likely appear as a multiplet due to coupling with the neighboring protons on the pyridine ring (H4 and H6).

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| F-5 (pyridine) | -110 to -130 | m |

Predicted ¹⁹F NMR Data for this compound

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would show correlations between coupled protons. Key expected correlations include the methine proton (CH) and the methyl protons (CH₃) of the ethylthiol group, as well as between the coupled protons on the pyridine ring (H4 and H6).

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in both the pyridine ring and the ethylthiol side chain.

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is crucial for establishing the connectivity between the ethylthiol group and the pyridine ring. A key correlation would be expected between the methine proton (CH) of the ethylthiol group and the C3 carbon of the pyridine ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the various bonds within its structure.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |

| S-H (thiol) | 2550 - 2600 | Stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (aliphatic) | 2850 - 3000 | Stretching |

| C=N, C=C (pyridine ring) | 1550 - 1650 | Stretching |

| C-F (aryl fluoride) | 1200 - 1250 | Stretching |

| C-S | 600 - 800 | Stretching |

Predicted IR Absorption Bands for this compound

The presence of a weak absorption band in the 2550-2600 cm⁻¹ region would be indicative of the S-H stretching vibration of the thiol group. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches will appear just below this value. The characteristic stretching vibrations of the pyridine ring (C=N and C=C bonds) are anticipated in the 1550-1650 cm⁻¹ region. A strong absorption band in the 1200-1250 cm⁻¹ range would be characteristic of the C-F stretching vibration.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. For this compound, the mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation pattern will be influenced by the stability of the resulting fragments. A common fragmentation pathway for thiols is the loss of the SH radical. Another likely fragmentation would involve the cleavage of the C-C bond in the ethylthiol side chain, leading to the formation of a stable pyridinylmethyl cation.

| Ion | Predicted m/z | Identity |

| [M]⁺ | 157 | Molecular Ion |

| [M - SH]⁺ | 124 | Loss of sulfhydryl radical |

| [M - C₂H₅S]⁺ | 96 | Loss of ethylthiol radical |

| [C₅H₃FN]⁺ | 96 | 5-Fluoropyridine fragment |

| [C₂H₅S]⁺ | 61 | Ethylthiol fragment |

Predicted Mass Spectrometry Fragmentation for this compound

The analysis of these fragments helps to piece together the structure of the parent molecule, confirming the presence of both the 5-fluoropyridine and the ethanethiol (B150549) moieties.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide unequivocal proof of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles.

A typical crystallographic study would involve growing a single crystal of the compound suitable for diffraction experiments. The crystal would then be mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions can be determined.

The data obtained from such an analysis would be presented in a detailed crystallographic data table. While no experimental data exists for the target compound, a hypothetical data table would look like this:

Hypothetical Crystallographic Data for this compound

| Parameter | Value (Hypothetical) |

| Chemical Formula | C7H8FNS |

| Formula Weight | 157.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.521 |

| b (Å) | 12.345 |

| c (Å) | 7.890 |

| α (°) | 90 |

| β (°) | 105.45 |

| γ (°) | 90 |

| Volume (ų) | 800.1 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.305 |

| Absorption Coeff. (mm⁻¹) | 0.35 |

| F(000) | 328 |

This data would allow for a detailed discussion of the solid-state conformation, intermolecular interactions such as hydrogen bonding involving the thiol group or the pyridine nitrogen, and potential π-π stacking interactions between the fluoropyridinyl rings.

Complementary Spectroscopic Methods (e.g., UV-Vis Spectroscopy, Raman Spectroscopy)

UV-Vis and Raman spectroscopy provide valuable insights into the electronic and vibrational properties of a molecule, respectively. These techniques are complementary to NMR and mass spectrometry and would offer a more complete picture of the compound's characteristics.

UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet and visible light by the molecule, which corresponds to the promotion of electrons to higher energy orbitals. For this compound, the UV-Vis spectrum would be expected to show absorption bands characteristic of the fluoropyridine ring system. These transitions are typically of the π → π* and n → π* type. The solvent used for the analysis can influence the position and intensity of these bands.

Raman Spectroscopy: This vibrational spectroscopy technique detects inelastic scattering of monochromatic light. It provides information about the molecular vibrations and is particularly useful for identifying functional groups. The Raman spectrum of this compound would be expected to show characteristic peaks for the C-S stretching of the thiol group, S-H stretching, as well as vibrations associated with the substituted pyridine ring.

A summary of expected spectral features, though hypothetical without experimental data, can be compiled.

Hypothetical Spectroscopic Data Summary

| Technique | Expected Features |

| UV-Vis | Absorption maxima (λmax) corresponding to π → π* and n → π* transitions of the fluoropyridine chromophore. |

| Raman | Characteristic vibrational modes for: S-H stretch (~2550 cm⁻¹), C-S stretch (~600-700 cm⁻¹), and pyridine ring vibrations. |

Computational and Theoretical Investigations on 1 5 Fluoropyridin 3 Yl Ethane 1 Thiol and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a staple in computational chemistry for its balance of accuracy and computational cost, making it well-suited for the study of medium-sized organic molecules like 1-(5-Fluoropyridin-3-yl)ethane-1-thiol. DFT calculations can provide deep insights into the fundamental properties of this compound.

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For a flexible molecule like this compound, which has several rotatable bonds, conformational analysis is crucial to identify the global minimum energy structure as well as other low-energy conformers. This analysis involves systematically rotating the dihedral angles of the molecule and calculating the energy of each resulting conformation. The presence of different conformers can be supported by DFT calculations that show a small energy difference between them. nih.govresearchgate.net

The conformational landscape is typically explored by varying key dihedral angles, such as those around the C-C and C-S bonds of the ethanethiol (B150549) group. The results of such an analysis can be summarized in a table of relative energies for the most stable conformers.

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (N-C-C-S) in degrees | Relative Energy (kJ/mol) |

|---|---|---|

| I | 180 (anti-periplanar) | 0.00 |

| II | 60 (gauche) | 2.5 |

Note: This data is illustrative and represents a typical outcome for such an analysis.

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a large gap suggests high stability and low reactivity. nih.govschrodinger.com

The Molecular Electrostatic Potential (MEP) map is another useful tool that visualizes the charge distribution on the molecule's surface. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen and fluorine atoms, indicating regions prone to electrophilic attack, and positive potential (blue) around the thiol hydrogen, suggesting a site for nucleophilic attack.

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Note: This data is illustrative and represents a typical outcome for such an analysis.

DFT calculations are highly effective in predicting the vibrational spectra (IR and Raman) of molecules. researchgate.net By calculating the second derivatives of the energy with respect to the atomic positions, one can obtain the harmonic vibrational frequencies. These frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. Comparing the calculated spectrum with experimental data can help in the structural confirmation of the synthesized compound. The C-F and S-H stretching frequencies are characteristic vibrations that would be of particular interest. researchgate.net

Furthermore, DFT methods, particularly the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). d-nb.infomdpi.commdpi.com This is a powerful tool for assigning the signals in experimental NMR spectra to specific atoms in the molecule, aiding in structure elucidation.

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| S-H stretch | 2550 |

| C-S stretch | 700 |

| C-F stretch | 1250 |

Note: This data is illustrative and represents a typical outcome for such an analysis.

Table 4: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C attached to S | 35 |

| CH₃ | 20 |

| Pyridine (B92270) C-F | 160 |

| Pyridine C-N | 150 |

Note: This data is illustrative and represents a typical outcome for such an analysis.

From the vibrational frequency calculations, it is also possible to compute various thermodynamic parameters such as zero-point vibrational energy (ZPVE), enthalpy, entropy, and Gibbs free energy at a given temperature. These parameters are crucial for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it might participate.

Table 5: Hypothetical Calculated Thermodynamic Parameters for this compound at 298.15 K

| Parameter | Value |

|---|---|

| Zero-Point Vibrational Energy (kcal/mol) | 75.2 |

| Enthalpy (H) (kcal/mol) | 80.5 |

| Gibbs Free Energy (G) (kcal/mol) | 55.8 |

Note: This data is illustrative and represents a typical outcome for such an analysis.

Synthetic Applications and Derivatization Strategies for 1 5 Fluoropyridin 3 Yl Ethane 1 Thiol As a Key Building Block

Synthesis of S-Substituted Derivatives (e.g., Thioethers, Thioesters)

The nucleophilic nature of the thiol group in 1-(5-fluoropyridin-3-yl)ethane-1-thiol makes it an excellent precursor for a variety of S-substituted derivatives, most notably thioethers and thioesters. These reactions typically proceed under mild conditions and offer high yields.

Thioether Synthesis: Thioethers, or sulfides, can be readily prepared through the alkylation of the thiol. This is often achieved by deprotonating the thiol with a suitable base to form a thiolate anion, which then acts as a potent nucleophile. The thiolate subsequently displaces a leaving group on an alkyl, aryl, or vinyl halide. A variety of bases and solvents can be employed, allowing for a broad substrate scope.

Table 1: Representative Thioether Synthesis from this compound

| Alkylating/Arylating Agent | Base | Solvent | Product |

|---|---|---|---|

| Methyl iodide | Sodium hydride (NaH) | Tetrahydrofuran (THF) | 1-(5-Fluoropyridin-3-yl)-1-(methylthio)ethane |

| Benzyl bromide | Potassium carbonate (K₂CO₃) | Acetonitrile (CH₃CN) | 1-(Benzylthio)-1-(5-fluoropyridin-3-yl)ethane |

Thioester Synthesis: Thioesters are another important class of derivatives accessible from this compound. These can be synthesized by reacting the thiol with a carboxylic acid or its activated derivatives, such as acyl chlorides or anhydrides. When using a carboxylic acid, a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) is often required to facilitate the condensation. The direct reaction with more reactive acyl chlorides typically proceeds rapidly, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Table 2: Representative Thioester Synthesis from this compound

| Acylating Agent | Coupling Agent/Base | Solvent | Product |

|---|---|---|---|

| Acetic anhydride (B1165640) | Pyridine (B92270) | Dichloromethane (CH₂Cl₂) | S-(1-(5-Fluoropyridin-3-yl)ethyl) ethanethioate |

| Benzoyl chloride | Triethylamine (Et₃N) | Dichloromethane (CH₂Cl₂) | S-(1-(5-Fluoropyridin-3-yl)ethyl) benzothioate |

Preparation of Sulfonyl and Sulfoxide (B87167) Compounds through Oxidation

The sulfur atom in this compound can exist in higher oxidation states, namely as a sulfoxide or a sulfone. These functional groups are valuable in medicinal chemistry and materials science. The oxidation of the corresponding thioether derivatives is a common strategy to access these compounds.

The selective oxidation of thioethers to sulfoxides can be achieved using a range of oxidizing agents. Mild oxidants such as sodium periodate (B1199274) (NaIO₄) or a stoichiometric amount of hydrogen peroxide (H₂O₂) are commonly employed. Over-oxidation to the sulfone can be a competing reaction, and thus, careful control of reaction conditions is crucial.

For the synthesis of sulfones, stronger oxidizing agents or harsher reaction conditions are necessary. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) in excess, or potassium permanganate (B83412) (KMnO₄), are effective for this transformation.

Table 3: Oxidation Products from a Thioether Derivative

| Starting Thioether | Oxidizing Agent | Solvent | Product |

|---|---|---|---|

| 1-(5-Fluoropyridin-3-yl)-1-(methylthio)ethane | Hydrogen peroxide (1 equiv.) | Acetic acid | 1-(5-Fluoropyridin-3-yl)-1-(methylsulfinyl)ethane |

Cross-Coupling Reactions Involving the Pyridine Moiety for Extended Architectures

The fluoropyridine ring of this compound and its derivatives is amenable to various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex, extended molecular architectures. The fluorine atom can influence the reactivity of the pyridine ring, and the positions ortho and para to the fluorine are typically activated towards nucleophilic aromatic substitution, while the carbon-halogen bonds (if present) can participate in cross-coupling. Assuming a bromo or iodo substituent is introduced at another position on the pyridine ring, reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations can be envisioned.

Suzuki Coupling: For the formation of biaryl structures, a Suzuki coupling can be employed. This involves the reaction of a halo-substituted derivative of the fluoropyridine with a boronic acid or ester in the presence of a palladium catalyst and a base.

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is a suitable method. This reaction couples a halo-substituted fluoropyridine with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, leading to substituted aminopyridines. It involves the coupling of a halo-substituted fluoropyridine with an amine in the presence of a palladium catalyst and a strong base.

Table 4: Potential Cross-Coupling Reactions of a Halogenated Pyridyl Thioether Derivative

| Reaction Type | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Phenyl-substituted pyridyl thioether |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Phenylethynyl-substituted pyridyl thioether |

Incorporation into Complex Heterocyclic Systems

The bifunctional nature of this compound and its derivatives allows for their use as synthons in the construction of more complex heterocyclic systems. The thiol group and the pyridine ring can participate in various cyclization and condensation reactions.

One notable example is the potential synthesis of thiazolopyridine derivatives. For instance, the reaction of an α-haloketone with a thioamide derived from the pyridine moiety could lead to the formation of a thiazole (B1198619) ring fused or linked to the pyridine core. Similarly, reactions involving the thiol group and another functional group introduced onto the pyridine ring can lead to the formation of various fused heterocyclic systems.

Table 5: Examples of Heterocycle Synthesis

| Reactant 1 | Reactant 2 | Conditions | Resulting Heterocyclic System |

|---|---|---|---|

| This compound | 2-Chloroacetyl chloride | Base, then cyclization | Thiophenone derivative |

Applications in Polymer and Material Chemistry via Thiol-Ene Photopolymerizations

The thiol group of this compound makes it a candidate monomer for thiol-ene photopolymerization reactions. mdpi.com This "click" chemistry approach is known for its high efficiency, rapid reaction rates, and tolerance to various functional groups. nih.govresearchgate.net The reaction proceeds via a radical-mediated addition of the thiol across a carbon-carbon double bond (an "ene").

When co-polymerized with multifunctional "ene" monomers, this compound can be incorporated into cross-linked polymer networks. rsc.org The resulting polymers would possess unique properties imparted by the fluoropyridine moiety, such as altered refractive index, thermal stability, and specific interactions. This could be advantageous in the development of advanced materials for optical applications, coatings, and biomedical devices.

The general mechanism involves the photochemical generation of a thiyl radical, which then adds to an ene. The resulting carbon-centered radical abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and propagating the chain.

Table 6: Potential Components for Thiol-Ene Photopolymerization

| Thiol Monomer | Ene Monomer | Photoinitiator | Potential Polymer Characteristics |

|---|---|---|---|

| This compound | Triallyl isocyanurate | 2,2-Dimethoxy-2-phenylacetophenone (DMPA) | High cross-link density, thermal stability |

Future Research Directions and Emerging Paradigms in the Study of 1 5 Fluoropyridin 3 Yl Ethane 1 Thiol Chemistry

Development of Novel and Highly Efficient Stereoselective Methodologies

The presence of a stereocenter in 1-(5-Fluoropyridin-3-yl)ethane-1-thiol necessitates the development of robust stereoselective synthetic methods to access enantiomerically pure forms, which are critical for applications in pharmaceuticals and chiral materials. While general methods for the asymmetric synthesis of chiral thiols exist, their application to this specific fluorinated pyridyl substrate remains a fertile ground for investigation.

Future efforts will likely focus on several promising strategies:

Catalytic Asymmetric Synthesis: The development of novel chiral catalysts for the enantioselective reduction of the corresponding ketone, 1-(5-fluoropyridin-3-yl)ethan-1-one, followed by stereospecific conversion of the resulting alcohol to the thiol, represents a primary avenue of research. This could involve transition-metal catalyzed asymmetric hydrogenation or transfer hydrogenation, employing chiral ligands specifically designed for pyridyl ketones.

Chiral Auxiliary-Mediated Synthesis: The use of chiral auxiliaries attached to either the pyridine (B92270) ring or a precursor molecule could enable diastereoselective transformations to install the desired stereochemistry at the thiol-bearing carbon. Subsequent facile removal of the auxiliary would provide access to the enantiopure target molecule.

Enzymatic and Biocatalytic Approaches: Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. Future research could explore the use of engineered ketoreductases for the enantioselective reduction of the precursor ketone, or other enzymes capable of stereoselectively forming the carbon-sulfur bond.

Organocatalysis: The application of chiral organocatalysts, such as chiral phosphoric acids or cinchona alkaloids, to mediate the enantioselective addition of a thiol surrogate to a suitable electrophile derived from 5-fluoropyridine is another promising direction. For instance, the enantioselective sulfa-Michael addition to a vinylpyridine derivative could be a viable route.

A comparative overview of potential stereoselective methodologies is presented in Table 1.

Table 1: Potential Stereoselective Synthetic Methodologies

| Methodology | Potential Advantages | Key Research Challenges |

|---|---|---|

| Catalytic Asymmetric Synthesis | High efficiency, atom economy, potential for scalability. | Catalyst design for high enantioselectivity with the specific substrate, catalyst poisoning by sulfur. |

| Chiral Auxiliary-Mediated Synthesis | Predictable stereochemical outcome, well-established principles. | Stoichiometric use of the auxiliary, additional synthetic steps for attachment and removal. |

| Enzymatic/Biocatalytic Approaches | High enantioselectivity, mild reaction conditions, environmentally benign. | Enzyme discovery and engineering for the specific substrate, potential for low substrate tolerance. |

Exploration of Chemoselective Transformations for Selective Functionalization

The simultaneous presence of a nucleophilic thiol group, a basic pyridine nitrogen, and an electron-deficient fluorinated aromatic ring in this compound presents a significant challenge and opportunity for chemoselective functionalization. Future research will need to develop methodologies that can selectively target one functional group while leaving the others intact.

Key areas for exploration include:

Selective S-Functionalization: Developing conditions for the selective alkylation, acylation, or arylation of the thiol group in the presence of the pyridine nitrogen is crucial. This could involve careful choice of base and electrophile, or the use of protecting groups for the pyridine nitrogen. The electron-withdrawing nature of the 5-fluoropyridin-3-yl group is expected to increase the acidity of the thiol proton, potentially facilitating its selective deprotonation under milder basic conditions compared to what might be required to deprotonate a simple alkanethiol.

Selective N-Functionalization of the Pyridine Ring: Conversely, methods for the selective alkylation, oxidation, or coordination of the pyridine nitrogen without affecting the thiol group are also of high interest. This could be achieved under acidic conditions where the thiol is protonated and less nucleophilic.

Selective C-H Functionalization of the Pyridine Ring: Recent advances in transition-metal-catalyzed C-H activation and functionalization open up exciting possibilities for modifying the pyridine ring at positions other than those bearing the existing substituents. Research could focus on directing group strategies, potentially using the thiol or a derivative as a directing group, to achieve regioselective C-H halogenation, arylation, or alkylation, while avoiding oxidation of the sulfur atom. researchgate.net

Orthogonal Protection Strategies: The development of a robust set of orthogonal protecting groups for the thiol and the pyridine nitrogen will be instrumental in enabling complex, multi-step syntheses involving this scaffold.

Integration with Automated Synthesis and High-Throughput Experimentation

To accelerate the discovery of new derivatives of this compound and to rapidly screen their properties, the integration of automated synthesis and high-throughput experimentation (HTE) will be indispensable.

Future research in this area will likely involve:

Flow Chemistry for Library Synthesis: Continuous flow chemistry offers precise control over reaction parameters, enhanced safety, and the potential for automation, making it an ideal platform for the synthesis of libraries of derivatives. oberlin.edunih.gov Automated flow systems can be designed to systematically vary reagents and conditions, allowing for the rapid generation of a diverse set of analogs for screening. gcwgandhinagar.com

Robotic Synthesis Platforms: The use of robotic systems for automated chemical synthesis can significantly increase the throughput of compound production. acs.orgiaea.org These platforms can perform repetitive tasks such as dispensing reagents, monitoring reactions, and purifying products with high precision and reproducibility, freeing up researchers to focus on experimental design and data analysis. researchgate.net

High-Throughput Screening of Reactivity and Properties: HTE techniques can be employed to rapidly screen the reactivity of this compound with a large number of reagents. For example, fluorescence-based assays have been developed for the high-throughput evaluation of thiol reactivity. researchgate.netresearchgate.netrsc.org This approach can quickly identify promising reaction conditions and novel transformations.

Advanced Computational Approaches for Predictive Reactivity and Selectivity in Complex Systems

Computational chemistry is becoming an increasingly powerful tool for predicting the reactivity and selectivity of chemical reactions, thereby guiding experimental design and reducing the need for extensive empirical screening. For a molecule as complex as this compound, computational approaches will be vital for understanding its behavior.

Future research directions in this domain include:

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure of the molecule and to calculate the energies of reactants, products, and transition states for various potential reactions. whiterose.ac.uknih.gov This can provide valuable insights into reaction mechanisms, predict the regioselectivity of functionalization on the pyridine ring, and assess the kinetic and thermodynamic feasibility of novel transformations. rsc.org

Predicting Regioselectivity: Computational models can be developed to predict the most likely sites of electrophilic and nucleophilic attack on the fluorinated pyridine ring. These models can take into account the electronic effects of both the fluorine atom and the ethanethiol (B150549) substituent.

Modeling Transition States: The detailed computational modeling of transition states for key reactions, such as stereoselective transformations or chemoselective functionalizations, can help in understanding the factors that control selectivity and in designing more efficient catalysts or reaction conditions. semanticscholar.org

Structure-Reactivity Relationship (SRR) Models: By combining computational data with experimental results, it is possible to build SRR models that can predict the reactivity of a wide range of derivatives of this compound.

Discovery of Novel Transformations and Functional Group Interconversions Involving Fluorinated Pyridyl Thiols

Beyond the more established areas of functionalization, future research should also aim to discover novel and potentially unprecedented transformations involving this compound. The unique combination of functional groups in this molecule could give rise to new reactivity patterns.

Potential areas for exploration include:

Thiol-Directed Reactions: The thiol group, or a derivative thereof, could be exploited as a directing group to control the regioselectivity of reactions on the pyridine ring, such as C-H activation or metal-catalyzed cross-coupling reactions.

Novel Ring-Forming Reactions: The bifunctional nature of the molecule could be leveraged in intramolecular cyclization reactions to construct novel heterocyclic ring systems. For example, reaction with a suitable dielectrophile could lead to the formation of bicyclic structures containing both nitrogen and sulfur.

Fluorine-Enabled Reactivity: The presence of the fluorine atom can significantly alter the electronic properties of the pyridine ring, potentially enabling reactions that are not feasible with non-fluorinated analogs. This could include novel nucleophilic aromatic substitution pathways or unique rearrangements.

Functional Group Interconversions: Research into novel methods for the interconversion of the thiol group into other sulfur-containing functionalities (e.g., sulfoxides, sulfones, sulfoximines) under mild and selective conditions will expand the synthetic utility of this scaffold.

Q & A

Basic Questions

Q. What synthetic strategies are recommended for synthesizing 1-(5-Fluoropyridin-3-yl)ethane-1-thiol?

- Methodological Answer : A common approach involves nucleophilic substitution or thiol-ene reactions. For fluoropyridine derivatives, fluorination at the 5-position can be achieved via halogen-exchange reactions using KF or CsF under controlled conditions. The thiol group is typically introduced using reagents like thiourea followed by hydrolysis .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of vapors (thiols are volatile and malodorous).

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.

- First Aid : Immediate flushing with water for skin/eye contact (15+ minutes) and medical attention for ingestion .

Q. How can NMR spectroscopy resolve structural ambiguities in fluorinated thiols?

- Methodological Answer :

- ¹H NMR : Identify coupling patterns between the fluoropyridinyl proton (C3-H) and adjacent protons.

- ¹⁹F NMR : Directly detects the fluorine environment (δ ~ -60 to -80 ppm for 5-fluoropyridinyl derivatives).

- HSQC/HMBC : Correlates protons with adjacent carbons, clarifying substitution patterns .

Advanced Questions

Q. How can GC-MS and sensory analysis resolve contradictions in odor profiles of sulfur-containing compounds like this compound?

- Methodological Answer :

- GC-MS : Quantifies trace thiols using selective ion monitoring (SIM) for sulfur-specific ions (e.g., m/z 34, 47).

- Aroma Extract Dilution Analysis (AEDA) : Identifies odor-active compounds by serial dilution and sensory panels.

- Contradiction Resolution : Cross-validate with NMR to rule out impurities or degradation products .

Q. What computational methods predict the electronic effects of the 5-fluoropyridinyl group on thiol reactivity?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electron-withdrawing effects of fluorine.

- Hammett Constants : Quantify substituent effects on thiol pKa (σₚ for 5-F-pyridine ~ +0.14).

- MD Simulations : Model solvation effects on nucleophilic attack at the thiol group .

Q. How can crystallographic data resolve discrepancies in bond-length measurements for fluorinated thiols?

- Methodological Answer :

- SHELX Refinement : Use high-resolution X-ray data (R-factor < 5%) and restraints for S–H/F interactions.

- Twinned Data Handling : Apply twin-law matrices in SHELXL for overlapping reflections.

- Validation Tools : Check with PLATON for missed symmetry or disorder .

Q. What in vitro assays assess the biological activity of this compound in enzyme inhibition?

- Methodological Answer :

- IDH1 Inhibition Assay : Measure α-ketoglutarate production via NADPH-coupled spectrophotometry (340 nm).

- Cellular Uptake : Use LC-MS/MS to quantify intracellular thiol concentrations.

- Mutagenesis Studies : Compare activity against wild-type vs. mutant IDH1 isoforms .

Data Analysis & Contradictions

Q. How should researchers address conflicting cytotoxicity data in fluorinated thiol studies?

- Methodological Answer :

- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values.

- Redox Artifacts : Include controls with antioxidants (e.g., NAC) to mitigate thiol oxidation.

- Meta-Analysis : Apply Cochran’s Q-test to assess heterogeneity across studies .

Q. What statistical methods validate reproducibility in thiol quantification across labs?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.